Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate is a synthetic compound categorized as a pharmaceutical intermediate. Its chemical structure and properties make it significant in organic synthesis, particularly in the development of pharmaceuticals. This compound has the CAS number 2720867-05-8 and a molecular formula of C15H22N2O6S, with a molecular weight of 358.41 g/mol .
This compound is derived from amino acids and pyrrolidine derivatives, which are common in medicinal chemistry. It belongs to the class of sulfonates, characterized by the presence of a sulfonic acid group attached to a phenyl ring, which enhances its solubility and reactivity in various chemical reactions .
The synthesis of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate typically involves several steps:
The detailed mechanisms often require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity.
The molecular structure of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate can be represented by its InChI key (ADMIZMXZUOVJOC-ATPDZTHWNA-N) and SMILES notation (S(C1C=CC(C)=CC=1)(O)(=O)=O.C([C@@H]1CCNC1=O)C@HC(=O)OC) .
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate participates in various chemical reactions:
The mechanism of action for Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate is primarily related to its role as a pharmaceutical intermediate. It may interact with biological targets through:
The precise mechanism often requires further investigation through biochemical assays.
While specific physical properties such as boiling point or melting point are not well-documented, general characteristics include:
Further studies are necessary to determine comprehensive physical properties through experimental methods such as differential scanning calorimetry or thermogravimetric analysis.
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its applications include:
The enantioselective construction of the chiral pyrrolidinone core in Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate demands precise stereochemical control at multiple centers. This compound features two defined stereocenters: one at the Cα position of the amino acid ester ((S)-configuration) and another at the C3 position of the 2-oxopyrrolidine ring ((S)-configuration). Synthetic routes typically employ chiral pool starting materials or asymmetric catalysis to establish these centers. L-glutamic acid or its derivatives serve as frequent precursors due to their inherent stereochemistry and compatibility with lactam formation reactions. The conversion involves strategic transformations, including cyclization to form the γ-lactam ring, esterification, and functional group interconversions, while preserving optical integrity. A critical challenge lies in the stereoselective introduction of the propanoate sidechain at the C3 position of the lactam, requiring methods that avoid epimerization at this electrophilic carbon center adjacent to the carbonyl group. Techniques such as stereospecific alkylation using enantiopure electrophiles or chiral auxiliaries are commonly employed, though the risk of racemization under basic conditions remains significant, particularly when the lactam nitrogen is unprotected or conjugated with electron-withdrawing groups [3] [7].
The synthesis of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate involves intricate multi-step sequences requiring careful optimization to maximize yield and stereochemical fidelity. One documented route begins with the esterification and N-protection of L-glutamic acid, followed by alkylation to introduce the propionitrile sidechain precursor. However, a major challenge identified is the racemization at the critical C3 stereocenter during alkylation or subsequent saponification steps. This racemization is exacerbated under strongly basic conditions (e.g., sodium hydride) and extended reaction times, particularly when a pyridone moiety is present, as it facilitates enolate formation and epimerization via aza-ylide resonance stabilization [3].
Table 1: Key Reaction Optimization Challenges and Solutions in Intermediate Synthesis
Synthetic Step | Racemization Risk | Optimized Conditions | Outcome |
---|---|---|---|
Alkylation (C3 center) | High (Base-catalyzed enolization) | Minimize base stoichiometry; Shorter reaction times | Reduced but not eliminated racemization [3] |
Saponification | High (Particularly with P2 pyridone present) | Alternative base-free routes (e.g., Mitsunobu reaction) | Avoids basic conditions; Improved stereoretention [3] |
Amide Coupling | Low to Moderate | EDCI/HOBt; Controlled temperature | Efficient coupling; Minimal epimerization at Cα [8] |
Final Salt Formation | Low | Crystallization from suitable solvent system | High diastereomeric purity of tosylate salt [2] |
An optimized Mitsunobu reaction under neutral conditions was developed as an alternative to base-mediated alkylation to circumvent racemization. While successful in avoiding the initial alkylation-induced racemization, racemization was later observed during the saponification step to generate a key hydroxy acid intermediate. This highlights the vulnerability of the C3 stereocenter to epimerization under various reaction conditions and underscores the necessity for meticulous optimization of temperature, solvent, reagent stoichiometry, and reaction duration at each stage. Furthermore, purification techniques like column chromatography and crystallization are critical for isolating intermediates with high enantiomeric excess before the final salt formation [3] [7].
Protecting group selection is paramount for the successful synthesis of this compound, requiring orthogonal protection for the α-amino group and the pyrrolidinone nitrogen during various stages to prevent unwanted side reactions and facilitate specific transformations. The tert-butoxycarbonyl (Boc) group is extensively utilized for protecting the α-amino group of the glutamic acid derivative due to its stability under a wide range of conditions and clean removal with acids like trifluoroacetic acid (TFA) without affecting ester functionalities or the lactam.
For the pyrrolidinone nitrogen, protecting groups are often necessary during the alkylation step introducing the propanoate sidechain precursor to prevent N-alkylation or to modify reactivity. However, protecting this secondary amine adds synthetic steps and can influence the acidity of the adjacent C3 proton. Strategies sometimes involve temporary protection (e.g., as a benzyl carbamate (Cbz) or benzyl group), which can be removed hydrogenolytically after the key alkylation step. Alternatively, routes may utilize the inherent nucleophilicity of the lactam nitrogen in a controlled manner. The methyl ester of the amino acid moiety typically remains unprotected until the final stages or is introduced late in the synthesis. The final deprotection of the α-amino group (e.g., Boc removal) is typically followed immediately by salt formation with 4-methylbenzenesulfonic acid (TsOH) to yield the stable 4-methylbenzenesulfonate salt, crystallizing the product and often enhancing its diastereomeric purity [3] [7] [8].
Table 2: Common Protecting Group Combinations and Their Impact
α-Amino Protection | Lactam N Protection | Carboxyl Protection | Key Advantages | Key Disadvantages/Challenges |
---|---|---|---|---|
Boc | None | Methyl ester | Simplicity; Avoids extra PG steps | Risk of N-alkylation during C3 substitution; C3 racemization risk high |
Boc | Cbz | Methyl ester | Prevents N-alkylation; Orthogonal to Boc | Additional steps for Cbz introduction and removal |
Fmoc | Alloc | tert-Butyl ester | Orthogonal for SPPS; Acid-sensitive tert-Butyl ester | More complex deprotection; Requires different reagents |
Boc | Bn | Methyl ester | Stable; Easy hydrogenolytic removal | Potential for ring saturation during hydrogenation |
Given the significant challenges in completely preventing racemization during the synthesis of the chiral intermediates, diastereomeric resolution becomes a critical purification strategy, particularly for obtaining the final target compound in high enantiomeric excess. The most effective technique employed for resolving Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate involves forming diastereomeric salts using enantiopure resolving agents. The free base form of the amino acid ester, generated after deprotection, is reacted with a chiral acid (e.g., dibenzoyl-L-tartaric acid) or, more commonly in this case, achiral 4-methylbenzenesulfonic acid (TsOH) is used to form a salt where the ion pairing creates distinct crystalline lattices for each diastereomer.
Crystallization is the cornerstone of this resolution. The mixture of diastereomeric salts (e.g., the (S,S)- and (R,S)- isomers complexed with TsOH) is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, acetone, or mixtures thereof) under heating. Upon controlled cooling or evaporation, the less soluble diastereomeric salt (typically the desired (S,S)-isomer paired with TsOH) preferentially crystallizes out of solution. The crystals are then isolated by filtration. Mother liquor enrichment techniques or repeated recrystallization cycles may be employed to enhance the diastereomeric purity further. The crystalline (S,S)-tosylate salt exhibits distinct properties (solubility, melting point) compared to its (R,S) counterpart, facilitating separation. Analysis via 1H NMR spectroscopy, particularly observing specific methine proton resonances (e.g., around 5.6–5.7 ppm and 8.9–9.0 ppm), effectively distinguishes the diastereomers and confirms the success of the resolution [3]. X-ray crystallography provides definitive proof of the absolute stereochemistry of the resolved salt, as demonstrated by the assignment of the (R) configuration at the P2 center in the less active diastereomer during SARS-CoV-2 Mpro inhibitor development involving a structurally related resolved compound [3]. The efficiency of this resolution is paramount, as the biological activity (e.g., protease inhibitory potency) of the desired (S,S)-diastereomer can be orders of magnitude higher than that of the (R,S)-isomer [3] .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: